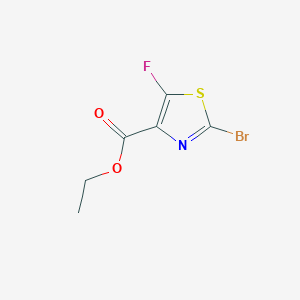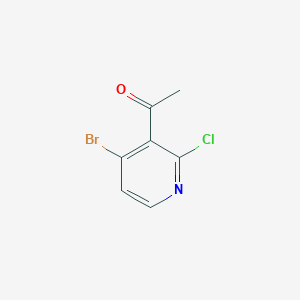
1-(4-Bromo-2-chloropyridin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-2-chloropyridin-3-yl)ethanone is a heterocyclic compound with the molecular formula C₇H₅BrClNO and a molecular weight of 234.48 g/mol . This compound is characterized by the presence of a pyridine ring substituted with bromine and chlorine atoms, along with an ethanone group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the bromination and chlorination of 3-pyridyl ethanone under controlled conditions . The reaction conditions often require the use of solvents such as acetonitrile or dichloromethane, and catalysts like iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods
Industrial production of 1-(4-Bromo-2-chloropyridin-3-yl)ethanone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromo-2-chloropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of 1-(4-Bromo-2-chloropyridin-3-yl)acetic acid.
Reduction: Formation of 1-(4-Bromo-2-chloropyridin-3-yl)ethanol.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2-chloropyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-2-chloropyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Bromo-2-fluoropyridin-3-yl)ethanone
- 1-(4-Chloro-2-bromopyridin-3-yl)ethanone
- 1-(4-Iodo-2-chloropyridin-3-yl)ethanone
Uniqueness
1-(4-Bromo-2-chloropyridin-3-yl)ethanone is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific reactivity is required .
Eigenschaften
Molekularformel |
C7H5BrClNO |
|---|---|
Molekulargewicht |
234.48 g/mol |
IUPAC-Name |
1-(4-bromo-2-chloropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H5BrClNO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-3H,1H3 |
InChI-Schlüssel |
WJHVGAHORHXXBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CN=C1Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


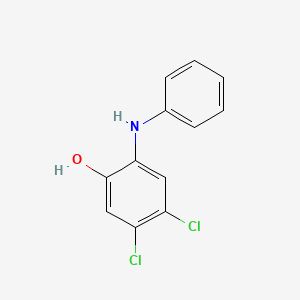
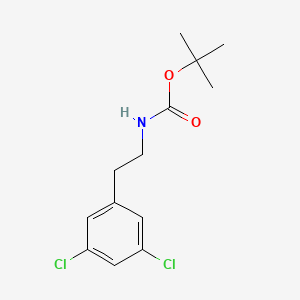
![[1,3]Dioxolo[4,5-g]cinnoline](/img/structure/B13094067.png)
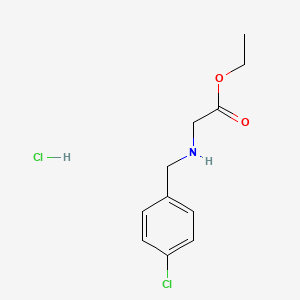

![TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13094081.png)
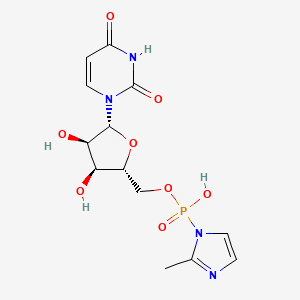
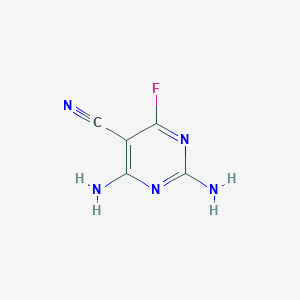
![Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate](/img/structure/B13094091.png)
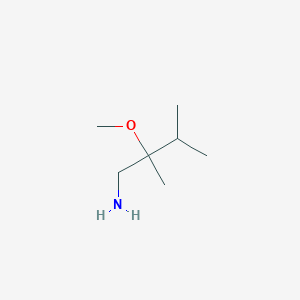
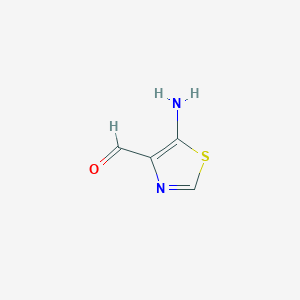

![5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13094136.png)
